molecular formula C13H10N2 B8556303 4-phenyl-1H-pyrrolo[2,3-b]pyridine

4-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8556303
M. Wt: 194.23 g/mol
InChI Key: HZJDBCYRQSJNLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

4-Phenyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values as low as 7 nM, indicating its potential as an anti-cancer agent .

Table 1: Inhibitory Activity of this compound Against FGFRs

ReceptorIC50 Value (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. The compound also significantly reduces cell migration and invasion, highlighting its potential as a therapeutic agent in breast cancer treatment .

Case Study: Breast Cancer

A notable study evaluated the effects of this compound on breast cancer cell lines. The results indicated a marked decrease in cell viability and an increase in apoptotic markers when treated with varying concentrations of this compound. This suggests that the compound may serve as a lead for developing new anti-cancer therapies targeting FGFR signaling pathways .

Neuropharmacological Applications

Beyond oncology, this compound exhibits neuroprotective properties. Research indicates that derivatives of this compound can modulate neurotransmitter systems and possess anticonvulsant effects. The structural characteristics of pyrrolo[2,3-b]pyridine derivatives contribute to their interaction with various receptors in the central nervous system .

Table 2: Pharmacological Properties of Pyrrolo[2,3-b]pyridine Derivatives

Activity TypeObserved Effects
AnticonvulsantSignificant reduction in seizure activity
AnalgesicPain relief in animal models
Anti-inflammatoryDecreased inflammatory markers in vivo
AnticancerCytotoxicity against various cancer cell lines

Future Directions and Research Opportunities

The ongoing research into the pharmacological properties of this compound suggests several avenues for future exploration:

  • Optimization of Structure : Further studies focusing on modifying the chemical structure could enhance potency and selectivity against specific targets.
  • Clinical Trials : Transitioning from preclinical to clinical trials will be crucial to assess safety and efficacy in humans.
  • Combination Therapies : Investigating the synergistic effects of this compound with existing therapies could provide new strategies for treating resistant cancer types.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

4-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-8-14-13-12(11)7-9-15-13/h1-9H,(H,14,15)

InChI Key

HZJDBCYRQSJNLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CNC3=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1-(2,6-dimethyl-1,4-dihydropyridin-4-one)-1H-pyrrolo[2,3-b]pyridinium tetrafluoroborate (Reference Example 43, 1.0 g) in tetrahydrofuran (100 mL) was treated with a solution of phenylmagnesium bromide in tetrahydrofuran (9.6 mL, 1M) and stirred at room temperature for 72 hours before adding water ((100 mL) and the tetrahydrofuran removed in vacuo. The residue was extracted with chloroform (3×100 mL), and the combined organics dried over sodium sulfate and evaporated. The residue was subjected to flash chromatography on silica eluting with a mixture of dichloromethane and methanol (99:1 v/v) to give the title compound (83 mg) as a white solid. MS: 195 (MH+). 1H NMR [(CD3)2SO]: δ 8.27 (1H, d, J=4.1 Hz); 7.78 (2H, d, J=8.2 Hz); 7.57 (3H, m); 7.48 (1H, t, J=8.2 Hz); 7.19 (1H, d, J=3.5 Hz); 6.60 (1H, s).
Name
1-(2,6-dimethyl-1,4-dihydropyridin-4-one) 1H-pyrrolo[2,3-b]pyridinium tetrafluoroborate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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